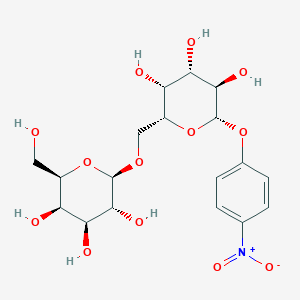
4-Nitrophenyl 6-O-(b-D-galactopyranosyl)-b-D-galactopyranoside
概要
説明
4-Nitrophenyl 6-O-(b-D-galactopyranosyl)-b-D-galactopyranoside is a synthetic compound that belongs to the class of glycosides. It is composed of a nitrophenyl group attached to a disaccharide consisting of two galactopyranose units. This compound is often used in biochemical research due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 6-O-(b-D-galactopyranosyl)-b-D-galactopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable galactopyranosyl donor. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid or a glycosyltransferase enzyme. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and scalability. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-Nitrophenyl 6-O-(b-D-galactopyranosyl)-b-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or enzymes to yield 4-nitrophenol and galactose.
Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Hydrolysis: 4-nitrophenol and galactose.
Oxidation: Nitroquinone derivatives.
Reduction: Aminophenyl derivatives.
科学的研究の応用
4-Nitrophenyl 6-O-(b-D-galactopyranosyl)-b-D-galactopyranoside is widely used in scientific research, including:
Biochemistry: As a substrate for enzyme assays to study galactosidase activity.
Molecular Biology: In the investigation of carbohydrate metabolism and glycosylation processes.
Industry: Used in the synthesis of complex carbohydrates and glycosylated compounds.
作用機序
The compound exerts its effects primarily through its interaction with enzymes that recognize and cleave glycosidic bonds. The nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing for the detection and quantification of enzymatic activity. The molecular targets include various glycosidases and glycosyltransferases involved in carbohydrate metabolism.
類似化合物との比較
Similar Compounds
- 4-Nitrophenyl b-D-glucopyranoside
- 4-Nitrophenyl b-D-mannopyranoside
- 4-Nitrophenyl b-D-xylopyranoside
Uniqueness
4-Nitrophenyl 6-O-(b-D-galactopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of two galactopyranose units. This structure allows it to be selectively recognized by certain enzymes, making it a valuable tool in biochemical assays and research.
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13+,14+,15-,16-,17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUJSLZREARS-RZWXNVOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















